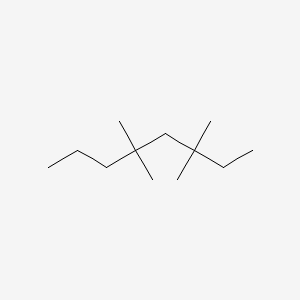![molecular formula C14H20ClNO3 B14543995 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene CAS No. 62351-33-1](/img/structure/B14543995.png)
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and an alkyl chain containing a chloro, ethyl, and nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene typically involves multiple steps:
Formation of the Alkyl Chain: The alkyl chain with chloro, ethyl, and nitroso groups can be synthesized through a series of reactions, including halogenation, alkylation, and nitrosation.
Attachment to Benzene Ring: The synthesized alkyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the benzene derivative reacts with the alkyl chain under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-[(3-Chloro-3-methyl-2-nitrosopentyl)oxy]-4-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitroso group, in particular, makes it a valuable compound for studying nitrosation reactions and their effects.
Properties
CAS No. |
62351-33-1 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
1-(3-chloro-3-ethyl-2-nitrosopentoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H20ClNO3/c1-4-14(15,5-2)13(16-17)10-19-12-8-6-11(18-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
IEYOTTWNQCMANO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(COC1=CC=C(C=C1)OC)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)



![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)
![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)


![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)
![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)



![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)
